4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2549055-44-7
Cat. No.: VC11826179
Molecular Formula: C13H20N4O2S2
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549055-44-7 |
|---|---|
| Molecular Formula | C13H20N4O2S2 |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methyl-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C13H20N4O2S2/c1-10-9-12(15-13(14-10)20-2)16-5-7-17(8-6-16)21(18,19)11-3-4-11/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | HALOAZZPBJTZRS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3 |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3 |
Introduction
Structural Characteristics and Molecular Design
Core Pyrimidine Framework
The pyrimidine ring serves as the central scaffold, featuring substitutions at the 2-, 4-, and 6-positions. The 2-position is occupied by a methylsulfanyl group (-SMe), while the 6-position contains a methyl group (-CH3). These substitutions influence electron distribution and steric effects, potentially modulating the compound’s reactivity and binding affinity. The 4-position is linked to a piperazine ring, which is further functionalized with a cyclopropanesulfonyl group (-SO2-cyclopropane). This sulfonamide group introduces polarity and conformational rigidity, traits often associated with enhanced pharmacokinetic properties .
Piperazine and Cyclopropanesulfonyl Modifications
The piperazine moiety, a six-membered ring with two nitrogen atoms, acts as a flexible spacer that may facilitate interactions with target proteins. Its sulfonylation with a cyclopropane ring creates a sterically constrained sulfonamide, a structural motif observed in bioactive molecules such as protease inhibitors and receptor antagonists. The cyclopropane ring’s angle strain and unique electronic properties could enhance binding specificity or metabolic stability compared to larger cycloalkyl groups .
Table 1: Key Structural Features
| Feature | Position | Functional Group | Potential Impact |
|---|---|---|---|
| Pyrimidine core | - | Heterocyclic ring | Base for substitutions; planar structure |
| Methylsulfanyl group | 2 | -SMe | Electron-withdrawing; influences reactivity |
| Methyl group | 6 | -CH3 | Steric hindrance; lipophilicity |
| Piperazine | 4 | -N(CH2CH2)2N- | Conformational flexibility |
| Cyclopropanesulfonyl | Piperazine | -SO2-C3H5 | Rigidity; polarity; hydrogen bonding |
Synthetic Pathways and Reaction Optimization
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks:
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Pyrimidine core: 6-methyl-2-(methylsulfanyl)pyrimidin-4-amine.
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Piperazine linker: 1-(piperazin-1-yl)pyrimidine intermediate.
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Cyclopropanesulfonyl group: Derived from cyclopropanesulfonyl chloride .
Formation of the Piperazine-Pyrimidine Intermediate
The pyrimidine core is functionalized at the 4-position via nucleophilic aromatic substitution (SNAr) with piperazine. This reaction typically requires elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). Catalytic bases such as potassium carbonate facilitate deprotonation of piperazine, enhancing nucleophilicity.
Sulfonylation with Cyclopropanesulfonyl Chloride
The piperazine nitrogen is sulfonylated using cyclopropanesulfonyl chloride under mild conditions (0–25°C) in inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is often employed to scavenge HCl generated during the reaction. This step proceeds with high regioselectivity due to the piperazine’s symmetrical structure .
Purification and Characterization
Crude product purification involves column chromatography (silica gel, eluent: ethyl acetate/hexanes gradient) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the cyclopropane ring (δ 0.9–1.1 ppm in 1H NMR) and sulfonamide group (δ 3.3–3.5 ppm for piperazine protons adjacent to sulfur) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited aqueous solubility due to its hydrophobic methyl and cyclopropane groups. Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the sulfonamide bond in acidic or alkaline media.
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 1.02–1.10 (m, 4H, cyclopropane), 2.48 (s, 3H, -SCH3), 2.55 (s, 3H, -CH3), 3.20–3.35 (m, 8H, piperazine), 6.85 (s, 1H, pyrimidine-H).
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13C NMR (100 MHz, DMSO-d6): δ 12.5 (cyclopropane), 21.3 (-SCH3), 22.7 (-CH3), 45.8 (piperazine), 118.5, 155.2, 162.4 (pyrimidine carbons), 172.9 (sulfonyl).
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HRMS (ESI+): m/z calculated for C14H21N4O2S2 [M+H]+: 365.1098; found: 365.1102.
Hypothesized Biological Activities and Structure-Activity Relationships (SAR)
Kinase Inhibition
The compound’s planar pyrimidine ring and sulfonamide group resemble features of kinase inhibitors such as imatinib. Computational models indicate potential interaction with ATP-binding pockets in tyrosine kinases (e.g., ABL1, c-KIT), with piperazine facilitating solubility and cyclopropane optimizing steric fit.
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